molecular formula C10H22O3Si B3052760 Propanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester CAS No. 448944-56-7

Propanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester

Cat. No.: B3052760
CAS No.: 448944-56-7
M. Wt: 218.36 g/mol
InChI Key: CEQSSLFYELFXKK-UHFFFAOYSA-N
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Description

Chemical Name: Propanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester Synonyms: Methyl 3-((tert-butyldimethylsilyl)oxy)propanoate; 3-(tert-Butyldimethylsilanyloxy)-propionic acid methyl ester CAS No.: 448944-56-7 Molecular Formula: C₁₁H₂₄O₃Si Molecular Weight: 232.39 g/mol

This compound features a propanoic acid backbone with a methyl ester at the carboxyl group and a tert-butyldimethylsilyl (TBDMS) ether at the 3-position. The TBDMS group is widely used in organic synthesis as a protective moiety for hydroxyl groups due to its stability under basic and mildly acidic conditions, while being cleavable via fluoride ions (e.g., tetrabutylammonium fluoride, TBAF) . Its primary applications include chiral intermediate synthesis and multi-step reaction sequences requiring selective deprotection .

Properties

IUPAC Name

methyl 3-[tert-butyl(dimethyl)silyl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O3Si/c1-10(2,3)14(5,6)13-8-7-9(11)12-4/h7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQSSLFYELFXKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80616168
Record name Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80616168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

448944-56-7
Record name Methyl 3-{[tert-butyl(dimethyl)silyl]oxy}propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80616168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester typically involves the reaction of propanoic acid with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions. The resulting silyl ether is then esterified with methanol in the presence of an acid catalyst to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester undergoes various types of chemical reactions, including:

    Oxidation: The silyl ether group can be oxidized to form the corresponding silanol.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Formation of silanol and propanoic acid derivatives.

    Reduction: Formation of propanol derivatives.

    Substitution: Formation of various substituted silyl ethers.

Scientific Research Applications

Propanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a protecting group for alcohols and carboxylic acids in organic synthesis.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester involves the formation and cleavage of the silyl ether bond. The silyl ether group provides stability to the molecule, allowing it to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and applications of analogous compounds:

Compound Name CAS No. Key Structural Features Applications References
Methyl (R)-3-(tert-butyldiphenylsilyloxy)-2-methylpropionate 153775-90-7 - TBDPS (tert-butyldiphenylsilyl) group
- 2-methyl substituent
- (R)-configuration
Stereoselective synthesis; enhanced steric hindrance for selective reactions
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester N/A - Phenolic hydroxyl group
- Two tert-butyl substituents on benzene ring
Antioxidant; antimicrobial agent; food industry preservative
Propanoic acid, 2,2-dimethyl-, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-hydroxypentyl ester 104629-71-2 - 2,2-dimethylpropanoate backbone
- 5-hydroxypentyl chain
Sequential protection strategies in multi-functional molecule synthesis
Propanoic acid, 3-[2-(2-hydroxyethoxy)ethoxy]-, 1,1-dimethylethyl ester 133803-81-3 - Ethylene glycol chain
- tert-butyl ester
Solubility enhancement; controlled-release formulations
7-(tert-Butyldimethylsilyl)oxy-4-methylcoumarin-3-acetic acid N/A - Coumarin fluorophore
- TBDMS-protected hydroxyl
Fluorescent probes; bioimaging applications

Key Comparative Analysis

Silyl Ether Variations
  • TBDMS vs. TBDPS :
    • The TBDMS group (in the target compound) offers moderate steric hindrance and is cleaved under milder fluoride conditions compared to the bulkier TBDPS group (tert-butyldiphenylsilyl), which requires stronger acidic or prolonged fluoride treatment .
    • TBDPS is preferred in reactions requiring high stability under basic conditions, while TBDMS is ideal for temporary protection in sequential syntheses .
Backbone Modifications
  • The 2-methyl substituent in Methyl (R)-3-(tert-butyldiphenylsilyloxy)-2-methylpropionate introduces chirality, enabling asymmetric synthesis of pharmaceuticals .
  • Compounds like Benzenepropanoic acid, 3,5-bis(tert-butyl)-4-hydroxy-, methyl ester prioritize antioxidant activity over synthetic utility due to their phenolic structure .
Functional Group Diversity
  • Ethylene glycol chains (e.g., in CAS 133803-81-3) enhance hydrophilicity, making such compounds suitable for drug delivery systems .
  • Coumarin derivatives (e.g., 7-(TBDMS)oxy-4-methylcoumarin-3-acetic acid) leverage fluorescence for biological tracking, contrasting with the target compound’s synthetic role .

Physicochemical Properties

  • LogP and Solubility: The TBDMS group increases lipophilicity (LogP ~2.0–3.5), favoring organic phase partitioning. Ethylene glycol-containing analogs (e.g., CAS 133803-81-3) exhibit lower LogP due to polar ether linkages . Phenolic esters (e.g., Benzenepropanoic acid derivatives) show moderate aqueous solubility at physiological pH, enhancing bioavailability for antimicrobial applications .

Biological Activity

Propanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester (CAS Number: 120821-20-7) is an organic compound characterized by its unique molecular structure, which includes a tert-butyldimethylsilyl (TBDMS) group. This compound is utilized in various chemical and biological applications due to its protective properties and reactivity.

  • Molecular Formula : C10H22O3Si
  • Molecular Weight : 206.36 g/mol
  • Density : Approximately 0.904 g/cm³
  • Boiling Point : Predicted at around 237.4 ± 13.0 °C

The primary mechanism of action for this compound involves the protection of hydroxyl groups through the formation of stable silyl ether linkages. This protection is crucial in multi-step organic syntheses, allowing for selective reactivity while preventing unwanted side reactions . The TBDMS group provides steric hindrance, enhancing stability against hydrolysis and degradation reactions.

Applications in Biology and Medicine

  • Synthesis of Biologically Active Molecules : The compound is frequently employed in the synthesis of various biologically active molecules and natural products. Its ability to protect functional groups makes it essential in complex organic syntheses.
  • Pharmaceutical Development : It serves as an intermediate in the development of active pharmaceutical ingredients (APIs), contributing to the creation of drugs with enhanced efficacy and stability .
  • Research Applications : The compound is utilized in academic and industrial research to explore new chemical reactions and pathways, particularly in medicinal chemistry.

Case Study 1: Synthesis of Antiviral Agents

A study investigated the use of propanoic acid derivatives, including methyl esters, in synthesizing antiviral agents. The TBDMS-protected intermediates demonstrated improved yields and selectivity in reactions aimed at developing novel antiviral compounds.

Case Study 2: Drug Formulation Stability

Research focused on the stability of drug formulations containing propanoic acid derivatives showed that the TBDMS group significantly enhanced the shelf life and potency of the final products by reducing hydrolytic degradation.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaMolecular WeightUnique Features
Propanoic acid, methyl esterC12H26O3Si246.42 g/molHigher molecular weight; used in different applications
Ethyl 3-[(tert-butyldimethylsilyl)oxy]-2,2-dimethylpropanoateC13H28O3Si262.42 g/molSimilar protective group but different alkyl chain length

The unique structural configuration of this compound provides enhanced stability compared to other silyl-protected compounds due to its specific steric hindrance properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Propanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester
Reactant of Route 2
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Propanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester

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